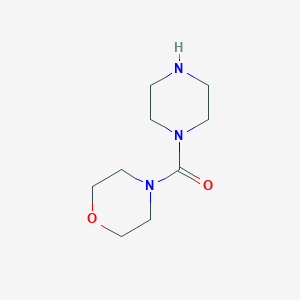

Morpholin-4-yl-piperazin-1-yl-methanone

Beschreibung

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

The piperazine (B1678402) ring, a six-membered ring with two nitrogen atoms at opposite positions, is another crucial component. scispace.comresearchgate.net The basicity of the piperazine nitrogens allows for salt formation, which can improve a compound's solubility and formulation characteristics. Furthermore, the piperazine ring is a versatile scaffold that can be substituted at its nitrogen atoms, enabling the modulation of a molecule's biological activity and pharmacokinetic profile. scispace.com The combination of these two heterocyclic systems in Morpholin-4-yl-piperazin-1-yl-methanone results in a molecule with a distinctive three-dimensional shape and a distribution of heteroatoms that can engage in various interactions with biological targets. ontosight.ai

Significance as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. scispace.combohrium.com Both morpholine (B109124) and piperazine are considered privileged structures in their own right, and their combination in this compound creates a highly versatile scaffold. scispace.combohrium.com This scaffold is frequently found in biologically active compounds across a wide range of therapeutic areas. scispace.comjocpr.com

The utility of the morpholine-piperazine backbone lies in its ability to serve as a template for creating libraries of compounds with diverse biological activities. By modifying the substituents on the piperazine ring and other parts of the molecule, medicinal chemists can fine-tune the compound's affinity and selectivity for specific receptors or enzymes. scispace.com This adaptability has led to the inclusion of this scaffold in numerous screening libraries used for high-throughput screening campaigns to identify new lead compounds for drug development. ontosight.ai

Below is a table of representative drugs and clinical candidates that feature the morpholine or piperazine ring, illustrating the broad therapeutic applicability of these privileged scaffolds.

| Compound Name | Therapeutic Area | Target/Mechanism of Action |

| Gefitinib | Oncology | Epidermal Growth Factor Receptor (EGFR) inhibitor |

| Aprepitant | Antiemetic | Neurokinin 1 (NK1) receptor antagonist |

| Reboxetine | Antidepressant | Norepinephrine reuptake inhibitor |

| Imatinib | Oncology | Tyrosine kinase inhibitor |

| Vilazodone | Antidepressant | Serotonin reuptake inhibitor and 5-HT1A receptor partial agonist |

Overview of Academic Research Trajectories and Therapeutic Interest

Academic and industrial research has explored the therapeutic potential of this compound and its derivatives in several key areas. The inherent structural features of this scaffold make it a promising candidate for targeting a variety of biological pathways implicated in disease.

One significant area of investigation is oncology . The piperazine moiety is a common feature in many anticancer agents, and researchers have synthesized and evaluated numerous derivatives of the morpholine-piperazine scaffold for their antiproliferative activity. mspsss.org.ua For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by targeting key enzymes or receptors involved in cell proliferation and survival. nih.gov

In the field of neuroscience , the morpholine and piperazine rings are known to be present in many centrally acting drugs. acs.orgontosight.ai Consequently, derivatives of this compound have been investigated for their potential to treat neurological and psychiatric disorders. Research has focused on their ability to modulate neurotransmitter systems and interact with receptors in the central nervous system. ontosight.ai

Furthermore, there is a growing interest in the enzyme inhibitory activity of compounds containing this scaffold. For example, derivatives have been synthesized and tested as inhibitors of enzymes such as α-glucosidase, which is a target for the management of type 2 diabetes. nih.govmdpi.com Other studies have explored their potential as inhibitors of cholinesterases, which are relevant to the treatment of Alzheimer's disease. nih.gov

The following table summarizes some of the key research findings related to this compound and its analogs.

| Research Area | Key Findings |

| Oncology | Derivatives have shown efficacy against human breast cancer cells by targeting Poly (ADP-Ribose) Polymerase (PARP). nih.gov |

| Neuroscience | The presence of morpholine and piperazine moieties is common in drugs targeting the central nervous system, suggesting potential applications in neurological disorders. ontosight.ai |

| Enzyme Inhibition | Piperazinyl- and morpholinyl-quinoline derivatives have demonstrated inhibitory activity against metabolic enzymes such as human carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. nih.govmdpi.com |

| Anti-inflammatory | A piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has been shown to reduce levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

morpholin-4-yl(piperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c13-9(11-3-1-10-2-4-11)12-5-7-14-8-6-12/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFWUPFGDJAVNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351437 | |

| Record name | Morpholin-4-yl-piperazin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98834-08-3 | |

| Record name | Morpholin-4-yl-piperazin-1-yl-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-PIPERAZINYLCARBONYL)MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Morpholin 4 Yl Piperazin 1 Yl Methanone and Its Analogues

General Synthetic Approaches

The construction of the Morpholin-4-yl-piperazin-1-yl-methanone scaffold can be achieved through several reliable synthetic routes. These methods include condensation reactions, which directly form the carbonyl bridge, as well as strategies to pre-functionalize the heterocyclic components before their coupling.

The most direct and common method for synthesizing this compound is through a condensation reaction involving an activated morpholine (B109124) carbonyl species and a piperazine (B1678402) nucleophile. This approach centers on forming the robust urea (B33335) (or carbamide) linkage.

A key intermediate in this synthesis is Morpholine-4-carbonyl chloride . This reactive acyl chloride can be prepared by treating morpholine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). chemicalbook.com The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) in the presence of a base like triethylamine (B128534) (TEA) to neutralize the generated HCl. chemicalbook.com

Once formed, Morpholine-4-carbonyl chloride is reacted with piperazine. The nucleophilic secondary amine of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group. This nucleophilic acyl substitution reaction efficiently yields the target compound, this compound. A base is required to scavenge the HCl byproduct. If an excess of piperazine is used, it can serve as both the reactant and the base. For analogues, substituted piperazines can be used in this step. A similar reaction involves treating 4-morpholinecarbonyl chloride with various aryl amines to produce morpholine-4-carboxylic acid phenyl amides, demonstrating the versatility of this intermediate. jocpr.com

Table 1: Reagents for Morpholine-4-carbonyl chloride Synthesis

| Precursor | Activating Reagent | Base (optional) | Solvent |

|---|---|---|---|

| Morpholine | Phosgene | - | Toluene, Xylene |

Reductive amination is a powerful and widely used method for the N-alkylation of piperazine derivatives. mdpi.com This strategy is not typically used to form the central morpholine-carbonyl-piperazine bond but is essential for synthesizing a vast array of analogues where the second nitrogen of the piperazine ring is substituted (N4-substituted analogues).

The reaction involves treating a piperazine derivative (such as the parent this compound) with a carbonyl compound (an aldehyde or ketone). This initially forms a transient iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the N-alkylated product. researchgate.netresearchgate.net

Commonly used reducing agents for this transformation include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Sodium cyanoborohydride (NaCNBH₃)

Hydrogen gas with a metal catalyst (e.g., Palladium on carbon)

Sodium triacetoxyborohydride is particularly popular due to its mildness and tolerance for a wide range of functional groups. mdpi.comresearchgate.net This method provides a versatile route to introduce diverse alkyl and arylmethyl substituents onto the piperazine ring, enabling the creation of large libraries of analogues for structure-activity relationship studies. For instance, novel N,N'-disubstituted piperazines have been synthesized via the reductive amination of N-diphenylmethylpiperazine with various aldehydes. researchgate.net

The urea bond in this compound is structurally related to an amide bond, and thus, standard amide coupling techniques can be adapted for its synthesis. These methods involve activating a carboxylic acid precursor, in this case, morpholine-4-carboxylic acid, for reaction with piperazine. The activation is facilitated by a variety of specialized coupling reagents. hepatochem.com

The general principle involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (such as an active ester or an O-acylisourea). This intermediate is then susceptible to nucleophilic attack by the amine (piperazine), leading to the formation of the desired amide/urea bond. youtube.com

Prominent classes of coupling reagents include:

Carbodiimides : Such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC). These reagents activate the carboxylic acid to form an O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives like 1-Hydroxybenzotriazole (HOBt) are often included. bachem.compeptide.com

Phosphonium Reagents : Such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). These reagents are highly efficient but their use can be discouraged on a commercial scale due to the formation of carcinogenic byproducts like hexamethylphosphoramide (B148902) (HMPA). youtube.com

Aminium/Uronium Reagents : This is the most popular class and includes reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). bachem.compeptide.com These reagents react with the carboxylic acid to form an active ester, which then readily reacts with the amine. A specific example involves the synthesis of a 1-(9H-fluoren-9-yl)-piperazine bearing a benzoyl moiety by condensing the piperazine derivative with benzoic acid using HBTU as the catalyst. researchgate.net

These methods are particularly useful when dealing with sensitive substrates or when trying to avoid the use of acyl chlorides. The choice of reagent and conditions can be optimized to maximize yield and purity. hepatochem.com

Table 2: Common Amide Coupling Reagents

| Reagent Class | Examples | Byproducts |

|---|---|---|

| Carbodiimides | DCC, DIC, EDCI | Dicyclohexylurea (DCU), Diisopropylurea |

| Phosphonium | BOP, PyBOP | Hexamethylphosphoramide (HMPA) |

Specific Synthetic Routes and Procedures for Analogues

The synthesis of analogues of this compound can be approached in a modular fashion, allowing for structural diversity. A key strategy involves the synthesis of a 5-substituted piperazine-containing urea scaffold, which starts from amino acids. nih.gov

In one detailed approach, a protected amino acid such as Nα-Boc-asparagine is coupled with another amino acid methyl ester to form a dipeptide. This dipeptide then undergoes a series of transformations, including cyclization, to construct the substituted piperazine ring. The resulting piperazine derivative, which now contains a side chain derived from the second amino acid, can be coupled with an isocyanate (e.g., adamantyl isocyanate) to form the final urea-based analogue. This chiral pool approach allows for the introduction of various substituents at the C5 position of the piperazine ring. nih.gov

Another strategy for creating analogues involves incorporating the morpholine and piperazine moieties into larger, more complex scaffolds. For example, a series of novel 2-(benzimidazol-2-yl)quinoxalines bearing N-substituted piperazine and morpholine fragments have been synthesized. nih.gov The synthesis involves the reaction of 3-aroylquinoxalinones with substituted benzene-1,2-diamines, which proceeds via a Mamedov rearrangement to construct the final complex heterocyclic system. nih.gov These examples highlight how the core morpholine-piperazine urea structure can be embedded within or attached to other pharmacologically relevant frameworks.

Mechanistic Investigations of Synthetic Pathways

Understanding the mechanisms of the reactions used to synthesize piperazine-containing compounds is essential for optimizing reaction conditions and controlling product outcomes. While the primary condensation to form the urea linkage follows a standard nucleophilic acyl substitution pathway, the synthesis of the piperazine ring itself can involve more complex mechanistic steps, including molecular rearrangements.

Rearrangement reactions provide a powerful tool for the synthesis of diverse piperazine structures that may not be accessible through conventional cyclization methods. bohrium.comtandfonline.com These reactions involve the migration of an atom or group within a molecule, leading to a new isomeric structure. Several named rearrangement reactions have been successfully employed in the synthesis of piperazine analogues. researchgate.netscilit.com

Key rearrangement reactions in piperazine synthesis include:

Mumm Rearrangement : This reaction involves the 1,3-(O-N)-acyl transfer in isoimides or related systems and can be used to construct the piperazine core. It is considered an economical method that provides moderate yields. bohrium.comtandfonline.com

Schmidt Rearrangement : This reaction typically involves the reaction of a ketone or carboxylic acid with hydrazoic acid (HN₃) to yield an amide or amine, respectively, and can be adapted for heterocyclic synthesis. researchgate.net

Aza-Wittig Reaction : An intramolecular Aza-Wittig reaction, involving the reaction of an iminophosphorane with a carbonyl group, is a high-yield method for forming the piperazine ring. bohrium.com

Ugi-Smiles Rearrangement : This multicomponent reaction combines elements of the Ugi four-component reaction with an intramolecular Smiles rearrangement to build complex heterocyclic systems containing the piperazine moiety. researchgate.net

Diaza-Cope Rearrangement : This sigmatropic rearrangement of 1,5-dienes can be applied to nitrogen-containing analogues to facilitate piperazine ring formation. bohrium.com

These reactions significantly expand the synthetic toolkit for creating novel and structurally diverse piperazine precursors, which can then be incorporated into this compound analogues. bohrium.comtandfonline.com

Exploration of Photoredox Catalysis in Morpholine Arylation

The arylation of morpholine, a key transformation in the synthesis of diverse analogues, has been significantly advanced through the use of photoredox catalysis. This methodology offers a mild and efficient alternative to traditional cross-coupling reactions, enabling the formation of C-H arylated morpholine derivatives under ambient conditions. A common approach involves the use of an iridium-based photocatalyst, such as fac-Ir(ppy)₃, which, upon irradiation with visible light, initiates the catalytic cycle.

The proposed mechanism for this transformation begins with the excitation of the iridium(III) photocatalyst to its catalytically active excited state, [Ir(III)]*. This excited state is a potent single-electron transfer (SET) agent. The catalytic cycle can proceed through different pathways depending on the specific reaction conditions and substrates. In one common pathway, the excited photocatalyst is oxidatively quenched by an aryl halide, generating an aryl radical and an Ir(IV) species. Concurrently, the morpholine substrate can be oxidized by the photocatalyst to form a nitrogen-centered radical cation. Subsequent deprotonation at the α-carbon position leads to the formation of a key α-amino radical intermediate. This radical can then be trapped by the previously generated aryl radical to form the desired C-C bond, yielding the arylated morpholine product. The photocatalyst is regenerated to its ground state through a final reduction step, completing the catalytic cycle.

Another powerful strategy is the metallaphotoredox-mediated decarboxylative cross-coupling of α-oxy morpholine carboxylic acids with (hetero)aryl halides. This dual catalytic system, employing both a photocatalyst and a nickel catalyst, allows for the synthesis of complex morpholine structures. The reaction is believed to proceed via the formation of a radical intermediate through the decarboxylation of the morpholine carboxylic acid, which is initiated by the photocatalyst. This radical then engages in the nickel-catalyzed cross-coupling cycle with the aryl halide to afford the arylated product.

The efficiency and selectivity of these photoredox-catalyzed arylations are influenced by several factors, including the choice of photocatalyst, solvent, base, and the electronic properties of the aryl halide. These methods provide a versatile platform for the late-stage functionalization of complex molecules containing the morpholine scaffold.

Structural Elucidation and Spectroscopic Characterization Methods

The unambiguous determination of the structure of this compound and its analogues relies on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular framework and confirming the identity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of a typical this compound analogue, the protons of the morpholine and piperazine rings appear as complex multiplets in the aliphatic region. Due to the chair conformation of these saturated heterocycles and the potential for restricted rotation around the amide C-N bond, the methylene (B1212753) protons can become diastereotopic, leading to more complex splitting patterns. The protons on the carbons adjacent to the oxygen atom in the morpholine ring are typically observed at a downfield chemical shift compared to those adjacent to the nitrogen atoms, owing to the deshielding effect of the electronegative oxygen. Similarly, the protons on the piperazine ring will exhibit distinct chemical shifts depending on their proximity to the carbonyl group and the other nitrogen atom.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the methanone (B1245722) linker is a key diagnostic signal, typically appearing in the downfield region of the spectrum (around 160-170 ppm). The carbons of the morpholine ring can be distinguished based on their proximity to the oxygen and nitrogen atoms, with the carbons adjacent to oxygen appearing at a lower field. The carbons of the piperazine ring also show distinct signals. The conformational dynamics of the rings and the restricted amide bond rotation can sometimes lead to broadened signals or the appearance of multiple sets of signals at low temperatures. nih.gov

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Analogues

| Protons | Chemical Shift (δ, ppm) |

| Morpholine CH₂-O | 3.6 - 3.8 |

| Morpholine CH₂-N | 3.3 - 3.6 |

| Piperazine CH₂-N(CO) | 3.4 - 3.7 |

| Piperazine CH₂-NH | 2.7 - 3.0 |

| Piperazine NH | Variable (broad singlet) |

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Analogues

| Carbon | Chemical Shift (δ, ppm) |

| C=O (methanone) | 163 - 171 |

| Morpholine C-O | 66 - 68 |

| Morpholine C-N | 42 - 48 |

| Piperazine C-N(CO) | 42 - 47 |

| Piperazine C-NH | 45 - 50 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogues is characterized by several key absorption bands. uobaghdad.edu.iq

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, which typically appears in the range of 1630-1670 cm⁻¹. The exact position of this band can be influenced by the electronic and steric environment of the carbonyl group.

The C-H stretching vibrations of the methylene groups in the morpholine and piperazine rings are observed in the region of 2800-3000 cm⁻¹. The C-N stretching vibrations of the amine and amide groups give rise to absorptions in the fingerprint region, typically between 1000 and 1350 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring results in a characteristic strong absorption band, usually found in the 1110-1125 cm⁻¹ region. uobaghdad.edu.iq

Table 3: Characteristic IR Absorption Frequencies for this compound Analogues

| Functional Group | Absorption Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Piperazine) | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2800 - 3000 | Medium to Strong |

| C=O Stretch (Amide) | 1630 - 1670 | Strong |

| C-N Stretch | 1000 - 1350 | Medium |

| C-O-C Stretch (Ether) | 1110 - 1125 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (Molecular Weight: 199.25 g/mol ), the molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) would be expected in the mass spectrum, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). nih.gov

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for N-acyl piperazine and morpholine derivatives involve cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group. nih.govpreprints.org For this compound, characteristic fragment ions could arise from:

Cleavage of the amide bond, leading to the formation of ions corresponding to the morpholinoyl cation and the piperazine radical cation (or vice versa).

Fragmentation of the piperazine ring, often involving the loss of ethylene (B1197577) or ethyleneimine fragments.

Fragmentation of the morpholine ring, which can involve the loss of formaldehyde (B43269) or other small neutral molecules.

The analysis of these fragment ions allows for the confirmation of the connectivity of the morpholine, piperazine, and methanone units. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the determination of the elemental composition. nih.govpreprints.org

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Structure |

| 199 | [C₉H₁₇N₃O₂]⁺ (Molecular Ion) |

| 114 | [C₅H₈NO₂]⁺ (Morpholinoyl cation) |

| 86 | [C₄H₁₀N₂]⁺ (Piperazine radical cation) |

| 85 | [C₄H₉N₂]⁺ (Piperazinyl cation) |

| 57 | [C₃H₅O]⁺ or [C₂H₅N]⁺ fragments |

In Vitro Pharmacological Data for this compound Remains Elusive in Publicly Available Research

Despite a comprehensive search of scientific literature and patent databases, specific in vitro pharmacological data for the chemical compound this compound remains largely unavailable in the public domain. This includes detailed research findings on its receptor binding affinities, ligand activity, and enzyme inhibition properties.

The compound, identified by CAS number 98834-08-3, is commercially available and has been cited in patent literature as an intermediate or building block in the synthesis of more complex pharmaceutical compounds. For instance, it has been used in the preparation of substituted thieno[3,2-d]pyrimidine (B1254671) and pyridinyl-pyrimidine derivatives with potential therapeutic applications. However, these documents focus on the final products rather than the pharmacological profile of this compound itself.

Consequently, it is not possible to provide a detailed in vitro pharmacological characterization, including its effects on the Neurokinin-1 (NK1) receptor, other G-Protein Coupled Receptors (GPCRs), the Histamine (B1213489) H3 Receptor (H3R), or its potential for Acetylcholinesterase (AChE) inhibition, as there is no publicly accessible data from receptor binding and ligand activity assays or enzyme inhibition studies for this specific molecule.

Further research and publication of primary screening data would be required to elucidate the pharmacological profile of this compound. Without such studies, any discussion of its biological activity would be purely speculative.

Pharmacological Profiles and Biological Activity Investigations

In Vitro Pharmacological Characterization

Enzyme Inhibition Studies

Glycosaminidase (GlcN-6-P Synthase) Inhibition

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthesis pathway, making it a target for antimicrobial and antidiabetic agents. While a number of natural and synthetic compounds have been identified as inhibitors of this enzyme, there is currently no available research specifically investigating the inhibitory activity of Morpholin-4-yl-piperazin-1-yl-methanone against GlcN-6-P synthase. The exploration of this compound's effect on GlcN-6-P synthase could be a potential area for future research.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in various cancers. Consequently, PI3K is a significant target for anticancer drug development. The morpholine (B109124) and piperazine (B1678402) scaffolds are present in known PI3K inhibitors. For instance, GDC-0941 (Pictilisib) is a potent, orally bioavailable inhibitor of Class I PI3K and contains both morpholine and piperazine moieties within its structure. This indicates that the morpholino-piperazine framework may be conducive to PI3K inhibition. However, specific studies on the PI3K inhibitory activity of this compound have not been reported.

Transporter Modulation, including Human Equilibrative Nucleoside Transporters (ENTs)

Human Equilibrative Nucleoside Transporters (ENTs) are membrane proteins that facilitate the transport of nucleosides and nucleoside analogs across cell membranes, playing a key role in cancer chemotherapy and adenosine (B11128) signaling. Modulation of these transporters is a significant area of pharmacological research. There is no direct evidence in the current literature to suggest that this compound modulates the activity of human Equilibrative Nucleoside Transporters. Further investigation is required to determine if this compound has any effect on ENTs or other cellular transporters.

Antimicrobial and Antibacterial Activity

Derivatives of morpholine and piperazine are well-documented for their antimicrobial and antibacterial properties. preprints.org These heterocyclic compounds form the structural basis of many antimicrobial agents.

Numerous studies have demonstrated the efficacy of morpholine and piperazine derivatives against a spectrum of both Gram-positive and Gram-negative bacteria. For example, newly synthesized piperazine derivatives have shown significant activity against strains such as Micrococcus luteus, Bacillus subtilis, and Bacillus cereus. nih.gov Similarly, certain morpholine derivatives have exhibited broad-spectrum action, with high inhibitory effects against a majority of tested bacterial strains. preprints.org The antimicrobial activity is often influenced by the specific substitutions on the morpholine or piperazine rings. nih.gov

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for selected piperazine derivatives against various bacterial strains, illustrating the potential of this class of compounds.

| Compound | Bacterial Strain | MIC (µg/mL) |

| Piperazine Derivative 5 | Micrococcus luteus | 125-500 |

| Piperazine Derivative 5 | Bacillus subtilis | 125-500 |

| Piperazine Derivative 5 | Bacillus cereus | 125-500 |

| Piperazine Derivative 7 | Micrococcus luteus | 125-500 |

| Piperazine Derivative 7 | Bacillus subtilis | 125-500 |

| Piperazine Derivative 7 | Bacillus cereus | 125-500 |

| Piperazine Derivative 8 | Staphylococcus aureus | 125-500 |

| Piperazine Derivative 8 | Bacillus cereus | 125-500 |

| Piperazine Derivative 8 | Escherichia coli | 125-500 |

| Piperazine Derivative 8 | Klebsiella pneumoniae | 125-500 |

| Piperazine Derivative 9 | Staphylococcus epidermidis | 250 |

| Piperazine Derivative 9 | Staphylococcus aureus | 250 |

| Piperazine Derivative 9 | Bacillus subtilis | 125 |

Data sourced from a study on new Mannich bases with a piperazine moiety. nih.gov

A significant area of research is the development of compounds that can enhance the efficacy of existing antibiotics against multidrug-resistant (MDR) bacteria. Morpholine-containing compounds have been investigated as potential antibiotic adjuvants. These molecules can act as chemosensitizers by inhibiting bacterial resistance mechanisms, such as efflux pumps. While specific studies on this compound as an antibiotic enhancer are not available, the broader class of morpholine derivatives has shown promise in this area.

Anticancer and Antiproliferative Activities

The piperazine and morpholine moieties are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds, including anticancer agents. scispace.comresearchgate.net Various derivatives incorporating these rings have demonstrated significant antiproliferative effects against a range of human cancer cell lines. mdpi.comnih.gov

For instance, novel vindoline-piperazine conjugates have shown potent growth inhibition against cell lines from breast, lung, colon, CNS, melanoma, and renal cancers. mdpi.comnih.gov The antiproliferative activity is often dependent on the specific chemical substitutions on the piperazine ring. While these findings highlight the potential of the piperazine scaffold in the design of new anticancer drugs, direct anticancer or antiproliferative studies on this compound have not been reported.

The table below presents the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for selected vindoline-piperazine conjugates against various cancer cell lines.

| Compound | Cancer Cell Line | Activity | Value (µM) |

| Vindoline-piperazine conjugate 20 | Non-tumor CHO | IC50 | 2.54 |

| Vindoline-piperazine conjugate 23 | Breast Cancer (MDA-MB-468) | GI50 | 1.00 |

| Vindoline-piperazine conjugate 23 | Non-tumor CHO | IC50 | 10.8 |

| Vindoline-piperazine conjugate 25 | Non-small Cell Lung Cancer (HOP-92) | GI50 | 1.35 |

| Vindoline-piperazine conjugate 25 | Non-tumor CHO | IC50 | 6.64 |

| Dimer of vindoline-piperazine conjugate 4 | Cervical Cancer (SiHa) | IC50 | 2.85 |

| Vindoline-piperazine conjugate 3 | Cervical Cancer (HeLa) | IC50 | 9.36 |

Data compiled from studies on novel piperazine derivatives of vindoline. mdpi.comnih.gov

In Vivo Pharmacological Evaluations

Antiemetic Efficacy in Animal Models (e.g., Cisplatin- and Apomorphine-Induced Emesis in Dogs)

No studies were identified that investigated the potential antiemetic effects of this compound in animal models of emesis induced by agents such as cisplatin (B142131) or apomorphine.

Central Nervous System (CNS) Activity and Brain Penetration Assessment

There is no published research specifically assessing the central nervous system activity or the blood-brain barrier penetration of this compound. The morpholine ring is often incorporated into molecules to improve CNS penetration and other pharmacokinetic properties, but data for this specific compound is absent. nih.govnih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Influence of Core Heterocyclic Ring Systems (Morpholine and Piperazine)

The morpholine (B109124) and piperazine (B1678402) rings are considered "privileged structures" in drug discovery. researchgate.netresearchgate.net They are not merely inert linkers but play active roles in defining the biological and pharmacokinetic properties of a molecule.

The piperazine ring is another key component in many biologically active compounds. researchgate.netresearchgate.net The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, and the ring itself provides a rigid scaffold that can correctly orient substituents for optimal interaction with a target. researchgate.net The basicity of the piperazine nitrogens can be modulated by substituents, which in turn affects the ionization state of the molecule at physiological pH, influencing its absorption and distribution. researchgate.net In a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, the replacement of an N-substituted piperazine fragment with a morpholine or piperidine fragment led to a significant decrease or complete loss of cytotoxic activity, highlighting the crucial role of the piperazine moiety in this particular scaffold. acs.org

Impact of Substituents on Biological Potency, Selectivity, and Efficacy

Systematic modification of substituents on and around the morpholin-4-yl-piperazin-1-yl-methanone core has been a key strategy in optimizing the biological activity of various compound series.

Halogenation of the aromatic substituents has been shown to be a particularly effective strategy for enhancing potency. In the aforementioned series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, compounds with a 3-chlorophenyl or a 3-trifluoromethylphenyl group on the piperazine ring were among the most potent anticonvulsants. nih.govresearchgate.net The electron-withdrawing nature of these groups can alter the pKa of the piperazine nitrogen, influencing its interaction with the biological target. Furthermore, halogens can form specific halogen bonds with protein residues, further enhancing binding affinity.

The table below summarizes the effect of different substituents on the anticonvulsant activity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives in the maximal electroshock (MES) test in mice.

| Compound | Aryl Substituent (R) | Anticonvulsant Activity (ED₅₀ mg/kg, MES test) |

|---|---|---|

| 2c | 3-chlorophenyl | 205 |

| 2h | 3-trifluoromethylphenyl | 23 |

| Standard | Magnesium valproate | 211 |

The linker connecting the piperazine ring to other parts of the molecule is also a critical determinant of biological activity. In the N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione series, the length of the alkyl linker (ethyl vs. propyl) influenced potency. nih.govresearchgate.net Modifications to the morpholine ring, such as the introduction of substituents, can also impact activity, although this has been less extensively explored for this specific scaffold. In a series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives, extension of a side chain on the morpholine ring by introducing a CH₂OBn group was found to increase biological activity. nih.gov

Pharmacophoric Analysis and Identification of Key Binding Elements

Pharmacophore modeling of compounds containing the this compound scaffold has helped to identify key binding elements. For a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, QSAR analysis revealed that antioxidant activity was influenced by the dipole moment and lipophilicity of the molecules. pensoft.netresearchgate.net In docking studies of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives with yeast isomaltase, hydrogen bond interactions were observed between the oxygen atom of the morpholine moiety and the backbone of arginine residues. nih.gov This highlights the importance of the morpholine oxygen as a key hydrogen bond acceptor. The piperazine nitrogen, when protonated, can form crucial ionic interactions with acidic residues in the target protein's binding site.

Modulation of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles through Structural Modifications

The morpholine and piperazine rings are often incorporated into drug candidates to improve their ADME properties. researchgate.net The morpholine moiety can increase water solubility and metabolic stability. The piperazine ring, with its two nitrogen atoms, can also enhance solubility and provides a point for modification to fine-tune the pKa and lipophilicity of the molecule. researchgate.net In silico ADME-Tox profiling of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides indicated good oral bioavailability and low toxicity. mspsss.org.ua These studies predicted that the compounds would fall within the optimal limits of bioavailability and meet the criteria of drug-likeness according to Lipinski's, Weber's, Egan's, and Mugge's rules. mspsss.org.ua For a series of aryl piperazine derivatives investigated as potential treatments for type 2 diabetes, in vitro DMPK and in vivo PK studies showed that these compounds are easily metabolized, avoid rapid excretion, have a short half-life, and exhibit good tissue distribution. nih.gov

Mechanisms of Action Moa at the Molecular and Cellular Level

Characterization of Ligand-Receptor Interactions (Agonism, Antagonism, Inverse Agonism)

Direct experimental studies characterizing the ligand-receptor interactions of Morpholin-4-yl-piperazin-1-yl-methanone are not currently available in scientific literature. However, the presence of the piperazine (B1678402) ring, a common pharmacophore in centrally active agents, suggests potential interactions with various neurotransmitter receptors. researchgate.net

The morpholine (B109124) ring, while generally considered to have a more favorable safety profile, can also influence the binding affinity and selectivity of a molecule for its target receptor. nih.gov It can participate in hydrogen bonding and other non-covalent interactions within a receptor's binding pocket. ontosight.ai Therefore, it is plausible that this compound could exhibit some affinity for one or more receptor types, but without experimental data, its specific profile as an agonist, antagonist, or inverse agonist remains unknown.

Elucidation of Enzyme Active Site Inhibition Mechanisms

There is no direct evidence from published studies detailing the inhibition of specific enzyme active sites by this compound. However, both morpholine and piperazine moieties are present in a variety of known enzyme inhibitors.

For example, piperazine-containing compounds have been developed as inhibitors of various enzymes, including kinases and proteases. google.com The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, facilitating the binding of the molecule to the active site of an enzyme.

Similarly, the morpholine ring is a component of several approved drugs that act as enzyme inhibitors. nih.gov For example, the PI3K inhibitor GDC-0941 contains a morpholine moiety. In some instances, the morpholine oxygen can form critical hydrogen bonds with amino acid residues in the enzyme's active site, contributing to the inhibitory activity.

Given these precedents, it is conceivable that this compound could act as an inhibitor of certain enzymes. The methanone (B1245722) linker provides a degree of conformational flexibility, potentially allowing the morpholine and piperazine rings to orient themselves favorably within an enzyme's active site. However, the specific enzymes it might inhibit and the mechanism of such inhibition (e.g., competitive, non-competitive) are purely speculative without experimental validation.

Investigation of Modulation of Biological Pathways and Signaling Cascades

Specific studies investigating the modulation of biological pathways and signaling cascades by this compound have not been reported. Any potential effects on cellular signaling would be a downstream consequence of its interactions with specific molecular targets, such as receptors or enzymes.

Theoretically, if this compound were to interact with a G-protein coupled receptor (GPCR), it could modulate signaling pathways involving cyclic AMP (cAMP), inositol (B14025) phosphates, or mitogen-activated protein kinases (MAPKs). Similarly, if it were to inhibit a key enzyme in a particular pathway, it could lead to the accumulation of substrates and the depletion of products, thereby altering the flux through that pathway.

Given that piperazine and morpholine derivatives have been implicated in a wide range of biological activities, including anticancer and antidiabetic effects, they can be expected to modulate pathways related to cell proliferation, apoptosis, and metabolism. nih.govnih.gov However, without knowing the specific molecular targets of this compound, any discussion of its effects on signaling cascades remains hypothetical.

Cellular and Molecular Target Engagement Studies

There are no publicly available cellular and molecular target engagement studies for this compound. Such studies are crucial for identifying the specific biomolecules with which a compound interacts in a cellular context. Techniques like cellular thermal shift assays (CETSA), affinity chromatography, and chemical proteomics are typically employed to determine target engagement.

The morpholine and piperazine rings are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds that bind to a variety of biological targets. researchgate.net This promiscuity makes it challenging to predict the specific targets of a novel compound containing these moieties without direct experimental evidence.

It is possible that this compound was synthesized as part of a larger chemical library for high-throughput screening against a panel of targets. ontosight.ai However, the results of such screens, if they were performed, have not been published. Therefore, the cellular and molecular targets of this compound remain unidentified.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for understanding the binding mode of a potential drug and estimating its binding affinity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them.

While specific docking studies focusing exclusively on Morpholin-4-yl-piperazin-1-yl-methanone are not extensively detailed in the available literature, research on related compounds containing piperazine (B1678402) and morpholine (B109124) moieties highlights the utility of this approach. For instance, in silico studies on various piperazine derivatives have been conducted to predict their binding interactions with key oncogenic proteins or other therapeutic targets. unipa.it Similarly, docking studies have been employed for piperidine/piperazine-based compounds to analyze their binding modes within sigma receptor sites. nih.gov These studies typically reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and guiding further structural optimization. nih.govunar.ac.id

For example, in a study on benzoheterocyclic 4-aminoquinolines with a piperazine group, molecular docking was used to identify the most stable derivatives against the dihydrofolate reductase-thymidylate synthase (DRTS) protein of Plasmodium falciparum. unar.ac.id The analysis revealed specific hydrogen bonds and hydrophobic interactions responsible for the stability of the complex. unar.ac.id

Table 1: Illustrative Molecular Docking Results for a Piperazine-Containing Compound (Derivative h-06) against PfDHFR-TS unar.ac.id

| Interaction Type | Interacting Residue | Bond Length (Å) |

|---|---|---|

| Conventional Hydrogen Bond | Ser165 | 2.14 |

| Conventional Hydrogen Bond | Gly166 | 2.05 |

| Conventional Hydrogen Bond | Asn167 | 2.02 |

| Carbon-Hydrogen Bond | Ser165 | 2.65 |

| Pi-Pi Stacked | Phe520 | 4.33 |

Note: This data is for a related piperazine-containing derivative, not this compound, and serves to illustrate the type of insights gained from molecular docking studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand and its target protein behave and interact in a more realistic, flexible manner than static docking. wustl.edurug.nl This technique is used to assess the stability of the docked pose, analyze conformational changes, and calculate binding free energies. nih.gov

For compounds containing the morpholine-piperazine scaffold, MD simulations are valuable for confirming the stability of predicted binding modes from docking studies. In research focused on new 4-piperazinylquinolines, MD studies were used to provide insights into the putative mechanisms of action by predicting how the compounds would bind to key oncogenic proteins involved in renal cell carcinoma. unipa.it Such simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable throughout the simulation period. This analysis helps validate that the interactions observed in the initial docked pose are maintained over time. researchgate.net

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific receptor. nih.gov These models can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules (ligand-based). nih.govmdpi.com Once developed, a pharmacophore model can be used as a 3D query to rapidly screen large compound databases to find new molecules with the desired structural features. nih.gov

The morpholine and piperazine rings present in this compound are common features in many pharmacologically active compounds and are often included in pharmacophore models. scispace.com The morpholine group can act as a hydrogen bond acceptor, while the piperazine ring can provide a basic nitrogen atom (a positive ionizable feature) and a hydrophobic scaffold. scispace.com These features are frequently exploited in the design of ligands for various targets. While a specific pharmacophore model for this compound is not documented, the general approach is widely applied to compounds with similar heterocyclic systems to discover new inhibitors for targets like the human rhinovirus coat protein or G protein-coupled receptors. nih.govresearchgate.net

Predictive Modeling for Biological Activity and Selectivity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying key molecular descriptors (physicochemical properties like lipophilicity, electronic properties, or steric parameters) that correlate with activity, QSAR models can predict the potency of new, unsynthesized compounds. researchgate.net

This approach is highly relevant for optimizing lead compounds based on the this compound scaffold. For example, a QSAR study on a series of 1,3-thiazole derivatives containing a morpholine moiety identified that parameters like polarization, dipole moment, and lipophilicity had the most significant effect on their antioxidant activity. researchgate.net The study found that increasing hydrophilic properties enhanced activity, while molecules with a smaller volume and surface area were more potent. researchgate.net Such models provide a theoretical framework for the de novo design of new potential therapeutic agents by guiding the modification of the parent structure to enhance desired biological effects.

Computational Descriptors for Drug-Likeness Prediction

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound possesses properties that would make it a likely drug candidate, such as favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.govnih.gov This is often evaluated using computational descriptors and established rules-of-thumb, such as Lipinski's Rule of Five. unar.ac.idmdpi.com These rules are based on simple molecular properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. tubitak.gov.tr

For this compound, several key computational descriptors have been calculated and are available in public databases. nih.gov These descriptors can be used to make an initial assessment of its drug-like properties.

Table 2: Computed Molecular Properties and Drug-Likeness Descriptors for this compound nih.gov

| Property / Descriptor | Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 199.25 g/mol | ≤ 500 | Yes |

| XLogP3-AA (LogP) | -1.3 | ≤ 5 | Yes |

| Hydrogen Bond Donor Count | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptor Count | 3 | ≤ 10 | Yes |

Based on these computed descriptors, this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs. Its low molecular weight and negative LogP value indicate good water solubility, which is often a favorable property for drug candidates.

Therapeutic Potential and Future Directions in Drug Discovery

Identification of Promising Therapeutic Indications

The therapeutic potential of Morpholin-4-yl-piperazin-1-yl-methanone, a heterocyclic compound featuring both morpholine (B109124) and piperazine (B1678402) moieties, is an area of growing interest in medicinal chemistry. While direct clinical applications of this specific compound are not yet established, its structural motifs are present in numerous biologically active agents, suggesting a broad range of possible therapeutic applications. Research has primarily focused on its role as a versatile scaffold for the synthesis of novel derivatives with potential efficacy in several key disease areas.

Neurological Disorders (e.g., Antidepressant, Psychostimulant, Antiemetic)

The presence of the piperazine and morpholine rings in this compound suggests a strong potential for activity within the central nervous system (CNS). These two heterocyclic systems are well-known pharmacophores in a variety of CNS-active drugs. The piperazine moiety, in particular, is a core component of many antipsychotic and antidepressant medications.

While direct studies on the antidepressant, psychostimulant, or antiemetic properties of this compound are limited, research on closely related analogues has shown promise. For instance, a novel 5-HT3 receptor antagonist, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (B1245722), demonstrated significant antidepressant-like activity in rodent models. This suggests that derivatives of this compound could be rationally designed to target specific neurotransmitter systems implicated in mood and psychiatric disorders. The morpholine ring is also found in compounds with antidepressant properties.

Oncology and Anticancer Research

In the field of oncology, this compound has been utilized as a key intermediate in the synthesis of potent enzyme inhibitors. Notably, it is a building block for the creation of phosphatidylinositol 3-kinase (PI3K) inhibitors. The PI3K signaling pathway is frequently dysregulated in various cancers, making it a prime target for anticancer drug development. Derivatives incorporating the this compound scaffold have shown the potential to inhibit cancer cell growth.

Furthermore, this compound has been mentioned in the context of developing poly (ADP-ribose) polymerase (PARP) inhibitors, which are a class of targeted anticancer drugs that have shown significant efficacy in treating certain types of cancers, particularly those with deficiencies in DNA repair mechanisms.

Infectious Diseases (e.g., Antimicrobial, Antiviral, Antituberculosis)

The piperazine and morpholine heterocycles are known to be present in various antimicrobial and antiviral agents. The piperazine ring, for example, is a core structural feature of several antibiotics. While specific studies on the antimicrobial, antiviral, or antituberculosis activity of this compound are not extensively documented, its derivatives are considered to have potential in this area. The compound is part of chemical libraries used to screen for novel inhibitors of protein kinases, which can be essential for the replication of viruses and the survival of microbial pathogens. A patent for pharmaceutical compounds has indicated that derivatives could have applications in treating viral infections.

Anti-inflammatory Applications

The potential for this compound derivatives in treating inflammatory conditions is also recognized. The aforementioned PI3K inhibitors, synthesized using this compound as a starting material, are relevant not only to cancer but also to immune disorders and inflammation. Additionally, a patent for substituted pyridinyl-pyrimidines, which can be synthesized from this compound, lists a wide range of inflammatory diseases as potential therapeutic targets.

Lead Optimization Strategies

For a scaffold molecule like this compound, lead optimization is a critical step in the drug discovery process. This involves systematically modifying the chemical structure to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing off-target effects.

Key strategies for the lead optimization of derivatives of this compound would likely involve:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing a series of analogues with modifications at different positions of the morpholine and piperazine rings, as well as the carbonyl linker. By testing the biological activity of these analogues, researchers can determine which structural features are crucial for the desired therapeutic effect.

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties. This can be used to improve the compound's absorption, distribution, metabolism, and excretion (ADME) profile or to enhance its binding to the target protein.

Computational Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to predict how modifications to the lead compound will affect its interaction with the biological target. This can help to prioritize the synthesis of the most promising analogues.

Preclinical Development Considerations

Once a lead compound with a promising efficacy and safety profile has been identified through lead optimization, it must undergo rigorous preclinical development before it can be considered for human clinical trials. For a derivative of this compound, key preclinical development considerations would include:

Pharmacokinetic Profiling: This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the compound in animal models. Understanding the pharmacokinetic properties is crucial for determining the appropriate dosing regimen and for predicting the compound's behavior in humans. Studies on other piperazine-containing compounds have established methodologies for this type of analysis.

Toxicology Studies: A comprehensive battery of toxicology studies must be conducted to assess the potential for adverse effects. These studies are typically performed in at least two animal species and are designed to identify any potential organ toxicities or other safety concerns.

Formulation Development: The lead compound must be formulated into a stable and bioavailable dosage form, such as a tablet, capsule, or injectable solution. This requires careful consideration of the compound's physicochemical properties, such as its solubility and stability.

Emerging Research Directions and Unexplored Therapeutic Avenues

The unique structural combination of morpholine and piperazine rings connected by a carbonyl group in this compound presents a versatile scaffold for drug discovery. While research on this specific molecule is nascent, the constituent morpholine and piperazine moieties are well-established pharmacophores present in numerous approved drugs. scispace.comresearchgate.net This foundation provides a strong rationale for exploring the therapeutic potential of its derivatives across various disease areas. Emerging research directions are focused on leveraging the physicochemical and conformational properties of this scaffold to design novel agents with enhanced efficacy, selectivity, and pharmacokinetic profiles. nih.gov

One of the most promising areas of investigation for compounds containing the morpholine-piperazine core is in the treatment of Central Nervous System (CNS) disorders . The morpholine ring, with its balanced lipophilic-hydrophilic nature and flexible conformation, is known to improve brain permeability and solubility, crucial properties for CNS-active drugs. nih.gov The piperazine ring is a common feature in drugs targeting the central nervous system, including antipsychotics and antidepressants. scispace.com Consequently, derivatives of the this compound scaffold are being explored for their potential to modulate CNS receptors and enzymes involved in mood disorders, pain, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govontosight.ai For instance, research into related structures has aimed at developing potent dopamine (B1211576) D2/D3 agonists, which are critical for managing Parkinson's disease. nih.gov

Another significant avenue of research is in metabolic disorders , particularly type 2 diabetes. Both morpholine and piperazine derivatives have shown potential as antidiabetic agents through various mechanisms. thailandmedical.newsnih.gov Studies have highlighted that derivatives can act as inhibitors of enzymes like α-glucosidase, which plays a key role in carbohydrate digestion, thereby helping to manage blood sugar levels. thailandmedical.newsmdpi.com Furthermore, some derivatives have demonstrated the ability to inhibit α-amylase and dipeptidyl peptidase-4 (DPP-4), or act as histamine (B1213489) H3 receptor antagonists, which can reduce non-fasting glucose levels. thailandmedical.newsmdpi.com The exploration of this compound analogs in this area could lead to new therapeutic options for diabetes management.

The field of oncology represents another critical area for future investigation. The morpholine moiety is a key component in several anticancer drug candidates, including inhibitors of the PI3K/mTOR pathway, which is often dysregulated in cancer. nih.govresearchgate.net The ability of the morpholine ring to engage in specific interactions within the active sites of these enzymes makes it a valuable component in the design of targeted cancer therapies. nih.gov By functionalizing the piperazine ring of the core scaffold, researchers can aim to develop potent and selective inhibitors of cancer-related targets.

Furthermore, the anti-inflammatory potential of piperazine derivatives is an emerging research direction. Studies on related compounds have shown significant anti-inflammatory and anti-nociceptive effects. For example, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone demonstrated the ability to reduce edema, cell migration, and the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in preclinical models. nih.gov This suggests that the this compound scaffold could be a promising starting point for the development of novel anti-inflammatory agents.

Unexplored therapeutic avenues for this class of compounds could include their development as multifunctional or bifunctional drugs. The scaffold allows for chemical modifications at different positions on both the morpholine and piperazine rings. This structural flexibility can be exploited to design molecules that interact with multiple biological targets simultaneously. An example of this approach is the development of dopamine agonists that also possess iron-chelating properties, aiming to provide both symptomatic relief and neuroprotection in Parkinson's disease. nih.gov This strategy could be applied to design novel agents for complex multifactorial diseases.

The table below summarizes the potential therapeutic applications and the corresponding biological targets for derivatives based on the morpholine and piperazine scaffolds.

| Therapeutic Area | Potential Biological Target/Mechanism | Reference |

| Neurological Disorders | Dopamine D2/D3 receptor agonism | nih.gov |

| Modulation of receptors in mood disorders & pain | nih.gov | |

| Metabolic Disorders | α-glucosidase inhibition | thailandmedical.newsmdpi.com |

| α-amylase inhibition | mdpi.com | |

| DPP-4 inhibition | mdpi.com | |

| Oncology | PI3K/mTOR pathway inhibition | nih.govresearchgate.net |

| Inflammation | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β) | nih.gov |

Further research into synthesizing and screening a library of this compound derivatives is warranted to fully elucidate their therapeutic potential and uncover new pharmacological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Morpholin-4-yl-piperazin-1-yl-methanone, and how can reaction conditions be optimized for high purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting morpholine derivatives with activated piperazine intermediates in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) under reflux conditions . Purification via column chromatography (e.g., silica gel, eluent: DCM/methanol) or recrystallization can achieve >97% purity, as noted in commercial batches . Key parameters include stoichiometric control of reactants, inert atmosphere, and monitoring reaction progress via TLC or HPLC.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR spectroscopy : Analyze H and C spectra for characteristic peaks (e.g., morpholine N-CH at δ ~3.5 ppm, piperazine C=O at ~165 ppm) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H] for CHNO: calculated m/z 201.12) .

- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values .

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation. For example, in related piperazine-morpholine hybrids, SCXRD revealed chair conformations for morpholine rings and puckered piperazine rings, with dihedral angles critical for understanding intermolecular interactions (e.g., C–H···O hydrogen bonds) . Discrepancies in NMR assignments (e.g., overlapping peaks) can be resolved by comparing experimental bond lengths/angles from SCXRD with computational models (DFT or molecular mechanics) .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in biological systems?

- Methodological Answer :

- Quantum mechanical calculations : Use DFT (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap) for reactivity insights .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina. For analogs, binding affinities to serotonin receptors were predicted via docking, guiding SAR studies .

- MD simulations : Assess solvation effects and conformational stability in aqueous or lipid environments (e.g., GROMACS with CHARMM force field) .

Q. How can researchers address challenges in synthesizing air- or moisture-sensitive derivatives of this compound?

- Methodological Answer :

- Handling hygroscopic intermediates : Use Schlenk lines or gloveboxes under nitrogen/argon. For example, nitro-group reductions (e.g., SnCl/HCl) require anhydrous conditions to avoid byproducts .

- Stabilization strategies : Protect reactive sites (e.g., Boc-protected amines) during multi-step syntheses. Post-synthesis, store compounds under vacuum or desiccated conditions (-20°C) .

- In-situ monitoring : Employ FTIR or Raman spectroscopy to detect moisture-induced degradation (e.g., carbonyl hydrolysis) .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting biological activity data for this compound analogs?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., IC measurements) across multiple cell lines or enzymatic systems to rule out cell-specific effects .

- Metabolic stability testing : Use liver microsomes or hepatocytes to assess if inactive analogs are metabolically unstable .

- Structural analogs comparison : Compare with derivatives like [4-(4-chlorophenyl)pyrimidin-2-yl] analogs to identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.